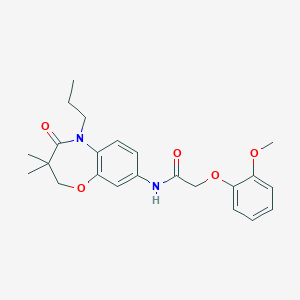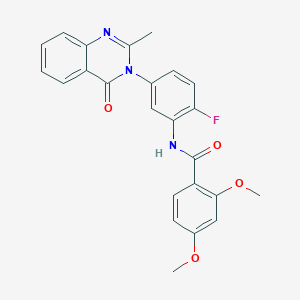
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethoxybenzamide is a complex organic compound notable for its potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, incorporating both fluorine and methoxy groups, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the quinazolinone core. A common method involves the condensation of 2-aminobenzoic acid with an appropriate aldehyde, followed by cyclization. The addition of fluorinated phenyl and dimethoxybenzamide groups is achieved through nucleophilic aromatic substitution reactions, often using reagents like fluorobenzenes and methoxyanilines under specific conditions like controlled temperature and pH.
Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up using continuous flow reactors, ensuring precise control over reaction parameters and improving yield and purity. Optimized reaction conditions, including the use of catalysts and solvent systems, are employed to enhance efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often leading to the formation of quinazolinone derivatives with varied oxidation states.
Reduction: Reduction reactions typically affect the carbonyl and fluoro groups, potentially yielding aminated or hydrogenated products.
Substitution: The presence of fluorine and methoxy groups facilitates electrophilic and nucleophilic substitution reactions, often resulting in modified aromatic compounds.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: Catalysts like palladium on carbon, elevated temperatures, and specific solvents like dichloromethane or toluene.
Major Products: The primary products from these reactions are often derivatives of the parent compound, including fluorinated quinazolinones, methoxylated aromatics, and their respective oxidation or reduction products.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Explored for its role in modulating biochemical pathways, particularly in enzyme inhibition studies.
Medicine: Investigated for its therapeutic potential, particularly in targeting specific molecular pathways involved in diseases such as cancer.
Industry: Utilized in the development of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The compound's mechanism of action primarily involves interaction with specific molecular targets such as enzymes or receptors. The fluorine and methoxy groups enhance binding affinity and selectivity, modulating the activity of biological pathways. Key pathways include those involved in cell signaling, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Unique Features: Compared to other compounds with similar structural motifs, N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,4-dimethoxybenzamide stands out due to its combined fluorine and methoxy functionalities, which confer unique physicochemical properties.
Similar Compounds:N-(2-fluorophenyl)benzamide: Lacks the quinazolinone and methoxy groups.
2,4-Dimethoxybenzoic acid derivatives: Similar methoxy pattern but different core structures.
Quinazolinone derivatives: Share the quinazolinone core but vary in other substituents.
Properties
IUPAC Name |
N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O4/c1-14-26-20-7-5-4-6-17(20)24(30)28(14)15-8-11-19(25)21(12-15)27-23(29)18-10-9-16(31-2)13-22(18)32-3/h4-13H,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXUYOQRKPASDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=C(C=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2953468.png)



![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2953474.png)
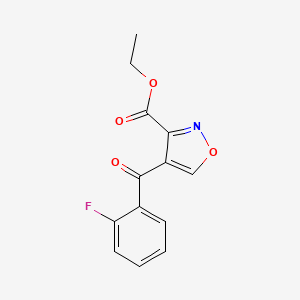

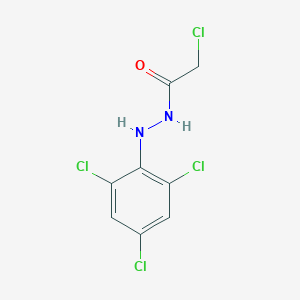
![2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2953482.png)
![N-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-4-methoxybenzenecarboxamide](/img/structure/B2953483.png)
![N-(4-chlorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2953485.png)
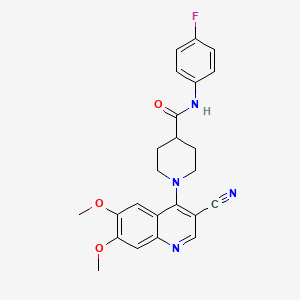
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2953487.png)
